

Application Notes and Protocols: 1,4-Butanediammonium in Dion-Jacobson Lead Bromide Perovskites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Butanediammonium

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and optoelectronic properties of Dion-Jacobson (DJ) phase lead bromide perovskites incorporating the **1,4-butanediammonium** (BDA) cation. The use of BDA as a spacer cation in the perovskite structure leads to the formation of two-dimensional (2D) layered materials with enhanced stability and unique physical properties compared to their three-dimensional (3D) counterparts.^{[1][2][3]} This document outlines key quantitative data, detailed experimental protocols, and visual representations of the structures and workflows involved.

Introduction to 1,4-Butanediammonium Dion-Jacobson Perovskites

Dion-Jacobson (DJ) perovskites are a class of 2D layered materials where single inorganic perovskite layers are separated by diammonium cations.^{[2][4]} Unlike the more common Ruddlesden-Popper phases, DJ phases lack a van der Waals gap between the layers, leading to stronger interlayer interactions. The incorporation of the linear diammonium cation, **1,4-butanediammonium** ($\text{H}_3\text{N}(\text{CH}_2)_4\text{NH}_3^{2+}$), has been shown to produce stable DJ lead bromide perovskites with interesting photophysical and dielectric properties.^{[1][4]} These materials are of interest for applications in optoelectronics, such as photodetectors and light-emitting devices, and their enhanced stability makes them promising for long-term operational devices.^{[2][5][6]}

Quantitative Data Summary

The following tables summarize the key crystallographic, optical, and dielectric properties of various **1,4-butanediammonium** based Dion-Jacobson lead bromide perovskites.

Table 1: Crystallographic Data for BDA-based DJ Lead Bromide Perovskites

Compound	Formula	Space Group	Lattice Parameters (Å) at specified temperature	Reference
(BDA)PbBr ₄	C ₄ H ₁₂ N ₂ PbBr ₄	P $\bar{1}$ (triclinic) at RT	a = 8.472(1), b = 42.898(3), c = 8.328(1) at 360 K in C2/c phase	[1]
(BDA)(MA) ₂ Pb ₃ Br ₁₀	(C ₄ H ₁₂ N ₂)(CH ₃ NH ₃) ₂ Pb ₃ Br ₁₀	Pnma (orthorhombic) at 100 K	a = 8.472(1), b = 42.898(3), c = 8.328(1) at 360 K	[1]
(BDA)(EA) ₂ Pb ₃ Br ₁₀	(C ₄ H ₁₂ N ₂)(C ₂ H ₅ NH ₃) ₂ Pb ₃ Br ₁₀	-	-	[1]

Table 2: Optical and Dielectric Properties

Compound	Photoluminescence (PL) Emission	Dielectric Switching	Bandgap (eV)	Reference
(BDA)PbBr ₄	Narrowband (free excitons) and broadband (self-trapped excitons). Color tunable from blue to yellow upon cooling.	-	~3.0	[1] [7]
(BDA)(MA) ₂ Pb ₃ Br ₁₀	Narrow-band purplish-blue emission.	Bistable dielectric switching between low (315 K) and high (332 K) permittivity states.	-	[1] [7]
(BDA)(EA) ₂ Pb ₃ Br ₁₀	Narrow-band purplish-blue emission.	Tristable dielectric switching at 345 K, 370 K, and 405 K.	-	[1] [7]

Experimental Protocols

3.1. Synthesis of (BDA)(MA)₂Pb₃Br₁₀ and (BDA)(EA)₂Pb₃Br₁₀ Single Crystals

This protocol is adapted from the synthesis of similar Dion-Jacobson lead bromide perovskites. [\[1\]](#)

Materials:

- Lead(II) bromide (PbBr₂)

- Methylammonium bromide (MABr) or Ethylammonium bromide (EABr)
- 1,4-Diaminobutane (BDA)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Methanol

Procedure:

- Preparation of Amine Solutions: Prepare 2 M solutions of methylamine or ethylamine in methanol.
- Reaction Mixture: In a reaction vessel, combine PbBr_2 , the respective amine solution, and 1,4-diaminobutane. For $(\text{BDA})(\text{MA})_2\text{Pb}_3\text{Br}_{10}$, a typical molar ratio would be 9 mmol of PbBr_2 , 6 mmol of methylamine, and 1 mmol of 1,4-diaminobutane.
- Acidification: Add a stoichiometric amount of hydrobromic acid to the reaction mixture to protonate the amines.
- Dissolution and Crystallization: Heat the mixture to dissolve all precursors. Allow the solution to cool slowly to room temperature to facilitate the growth of single crystals.
- Isolation: Collect the resulting crystals by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

3.2. Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure and lattice parameters.

Instrumentation: A four-circle X-ray diffractometer with a Mo $\text{K}\alpha$ radiation source and a CCD detector.

Procedure:

- Crystal Mounting: Select a suitable single crystal and mount it on the goniometer head.

- **Data Collection:** Collect diffraction data using an ω -scan mode with an increment of $\Delta\omega = 1^\circ$.
[1]
- **Data Processing:** Process the collected data, including integration of the diffraction spots and application of an empirical absorption correction based on spherical harmonics.[1]
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F^2 .

3.3. Dielectric Measurements

Objective: To characterize the dielectric properties and identify phase transitions.

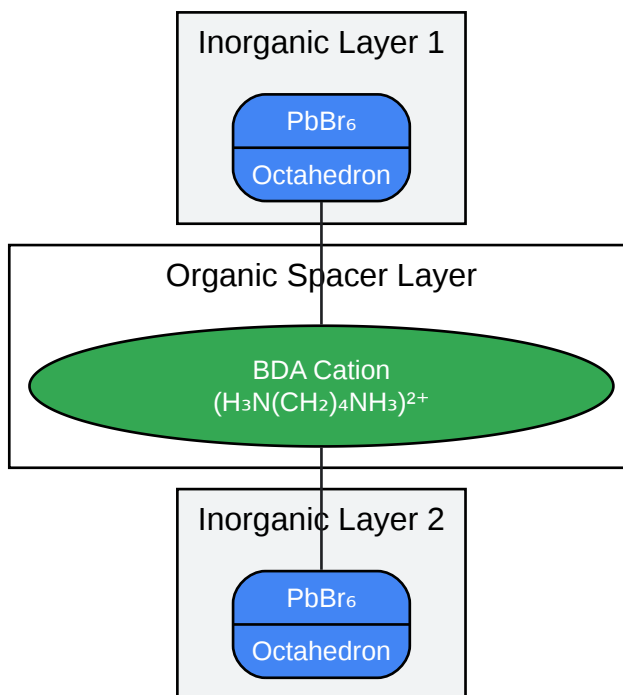
Instrumentation: A broadband impedance analyzer (e.g., Novocontrol α -A) with a nitrogen gas cryostat.

Procedure:

- **Sample Preparation:** Select single crystals of appropriate dimensions (e.g., $1.2 \times 1.3 \times 0.25$ mm for $(\text{BDA})(\text{MA})_2\text{Pb}_3\text{Br}_{10}$). [1] Coat the surfaces of the crystals with silver paste to ensure good electrical contact.
- **Measurement Setup:** Place the prepared crystal in the cryostat.
- **Data Acquisition:** Measure the dielectric permittivity as a function of temperature and frequency (typically 1 Hz to 1 MHz). [1] The temperature stability should be better than 0.1 K.
- **Analysis:** Analyze the temperature dependence of the real part of the dielectric permittivity to identify phase transitions, which appear as anomalies in the dielectric constant. For studying dielectric switching, hold the sample at specific temperatures corresponding to different permittivity states for a set duration (e.g., 15-30 minutes) to confirm stability.[1]

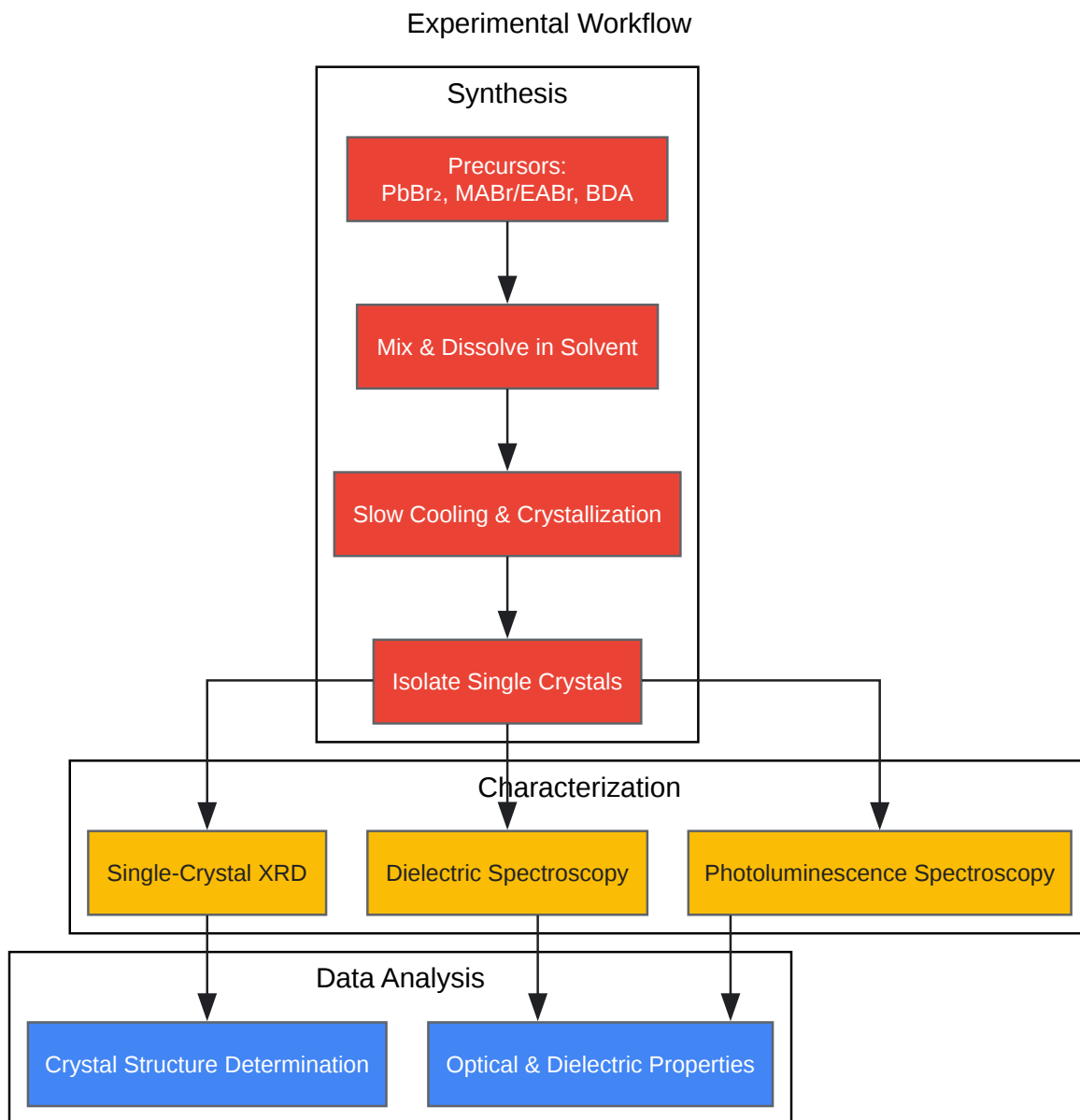
Visualizations

Diagram 1: Crystal Structure of $(\text{BDA})\text{PbBr}_4$

Crystal Structure of (BDA)PbBr₄[Click to download full resolution via product page](#)

Caption: Schematic of the layered Dion-Jacobson perovskite structure.

Diagram 2: Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for perovskite synthesis and characterization.

Potential Applications and Future Directions

The unique properties of **1,4-butanediammonium** based Dion-Jacobson lead bromide perovskites open up several avenues for research and application:

- **Dielectric Switching:** The bistable and tristable dielectric switching observed in (BDA)(MA)₂Pb₃Br₁₀ and (BDA)(EA)₂Pb₃Br₁₀, respectively, makes them potential candidates for data storage and molecular switches.[1]
- **Light Emission:** The tunable photoluminescence of (BDA)PbBr₄ from blue to yellow by changing the temperature could be exploited in temperature-sensitive optical sensors or novel light-emitting diodes (LEDs).[1][7]
- **Photodetectors:** The high stability and favorable electronic properties of DJ perovskites make them suitable for use in high-performance photodetectors, including those sensitive to polarized light.[4][8]
- **Stability Enhancement in Solar Cells:** While these wide-bandgap bromide perovskites are not ideal for single-junction solar cells, the principles of using diammonium cations to form stable 2D structures can be applied to enhance the stability of lower-bandgap iodide-based perovskites for photovoltaic applications.[5][6][9]

For professionals in drug development and related biomedical fields, the high stability and strong photoluminescence of these materials could be of interest for applications in bio-imaging and sensing, provided that the toxicity of lead can be adequately managed or mitigated, for instance, through encapsulation. Further research is needed to explore the biocompatibility and functionalization of these perovskite nanoparticles for such applications.

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- To cite this document: BenchChem. [Application Notes and Protocols: 1,4-Butanediammonium in Dion-Jacobson Lead Bromide Perovskites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226911#use-of-1-4-butanediammonium-in-dion-jacobson-lead-bromide-perovskites]

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